N-Propyl Isocyanide: A Technical Guide for Researchers
N-Propyl Isocyanide: A Technical Guide for Researchers
CAS Number: 627-36-1
This technical guide provides an in-depth overview of N-Propyl Isocyanide, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on its application in multicomponent reactions.
Core Properties of N-Propyl Isocyanide
N-Propyl Isocyanide is a colorless liquid characterized by a distinctive and unpleasant odor, a common feature of volatile isocyanides.[1] Its fundamental physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 627-36-1 | [1] |
| Molecular Formula | C₄H₇N | [1] |
| Molecular Weight | 69.11 g/mol | [1] |
| Boiling Point | 101-102 °C | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive, unpleasant | [1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran) | [1] |
Spectroscopic Data
The isocyanide functional group (-N≡C) gives rise to a characteristic strong absorption in the infrared spectrum.
| Spectroscopic Data | Value | Source |
| IR Absorption (νCN) | ~2111 cm⁻¹ | [2] |
| ¹H NMR | Specific experimental data for N-Propyl Isocyanide is not readily available in the searched resources. Estimated chemical shifts based on the propyl group would be: δ ~0.9-1.0 (t, 3H), ~1.5-1.7 (sextet, 2H), ~3.2-3.4 (t, 2H) ppm. | |
| ¹³C NMR | Specific experimental data for N-Propyl Isocyanide is not readily available in the searched resources. Estimated chemical shifts would be: δ ~11 (CH₃), ~25 (CH₂), ~45 (NCH₂) ppm for the propyl group, and the isocyanide carbon would appear in a characteristic region for isocyanides. |
Synthesis of N-Propyl Isocyanide
The synthesis of N-Propyl Isocyanide is most commonly achieved through two primary methods: the dehydration of N-propylformamide and the Hofmann isocyanide synthesis (also known as the carbylamine reaction).
Experimental Protocol 1: Dehydration of N-Propylformamide
This is a widely used and versatile method for preparing isocyanides.[3] The reaction involves the removal of a water molecule from N-propylformamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base.
Materials:
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N-propylformamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (B128534) (or another suitable base like pyridine)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Distillation apparatus
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-propylformamide in an anhydrous solvent such as diethyl ether or dichloromethane.
-
Add an excess of a base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid produced during the reaction.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a stoichiometric amount of phosphorus oxychloride (POCl₃) to the cooled solution via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with an ice-cold aqueous solution of sodium carbonate to neutralize the excess acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude N-Propyl Isocyanide is then purified by distillation.
Experimental Protocol 2: Hofmann Isocyanide Synthesis (Carbylamine Reaction)
This classic method involves the reaction of a primary amine (propylamine) with chloroform (B151607) in the presence of a strong base.[4] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[4]
Materials:
-
Chloroform
-
Potassium hydroxide (B78521) (or sodium hydroxide)
-
Ethanol (B145695) (as solvent)
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Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional but recommended for improved yields[5]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a solution of alcoholic potash.
-
Add propylamine to the alcoholic potash solution.
-
If using, add a catalytic amount of a phase-transfer catalyst.
-
Slowly add chloroform to the mixture while stirring.
-
Gently heat the reaction mixture under reflux for a specified period. The formation of the isocyanide is often indicated by its characteristic foul odor.
-
After the reaction is complete, the mixture is cooled, and water is added.
-
The organic layer containing the N-Propyl Isocyanide is separated using a separatory funnel.
-
The aqueous layer may be extracted with an organic solvent (e.g., diethyl ether) to recover any remaining product.
-
The combined organic layers are washed with water to remove any remaining base and salts.
-
The organic solution is dried over an anhydrous drying agent.
-
The solvent is removed, and the crude product is purified by distillation.
Chemical Reactivity and Applications
The isocyanide functional group in N-Propyl Isocyanide is highly reactive and participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.[1]
Multicomponent Reactions
N-Propyl Isocyanide is a key component in several important multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to generate complex molecules.
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.
Caption: The Ugi four-component reaction workflow.
The Passerini reaction involves the combination of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.
Caption: The Passerini three-component reaction workflow.
Applications in Drug Development and Research
The versatility of N-Propyl Isocyanide in constructing diverse molecular scaffolds through MCRs makes it a valuable tool in drug discovery and development for the synthesis of compound libraries for high-throughput screening. It also serves as a ligand in organometallic chemistry and a reactant in the synthesis of various nitrogen-containing heterocycles.
Experimental Workflow: General Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of N-Propyl Isocyanide.
Caption: General experimental workflow for synthesis and purification.
References
- 1. arxiv.org [arxiv.org]
- 2. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 5. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]
